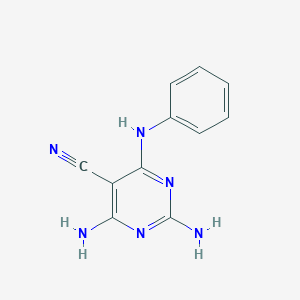![molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3](/img/structure/B498953.png)
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-isopropoxybenzoic acid: This can be achieved through the esterification of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst.
Formation of 4-isopropoxybenzoyl chloride: The 4-isopropoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-aminobenzenesulfonamide: The 4-isopropoxybenzoyl chloride is reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage.
Introduction of the thiazole ring: Finally, the thiazole ring is introduced through a cyclization reaction involving appropriate thiazole precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation
Major Products
科学的研究の応用
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within the target proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 4-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Uniqueness
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is unique due to its isopropoxy group, which can influence its solubility, reactivity, and binding properties compared to its analogs. The presence of the thiazole ring and sulfonamide linkage also contributes to its distinct chemical and biological activities .
特性
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B498870.png)
![2-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol](/img/structure/B498871.png)
![3-(ethylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498872.png)
![4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498876.png)
![4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498877.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498881.png)
![2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER](/img/structure/B498882.png)
![2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B498885.png)
![N-(4-chlorophenyl)-2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]acetamide](/img/structure/B498886.png)
![N-(4-chlorophenyl)-2-[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]acetamide](/img/structure/B498887.png)
![3-chloro-4-methylphenyl 2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethyl ether](/img/structure/B498888.png)
![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)


